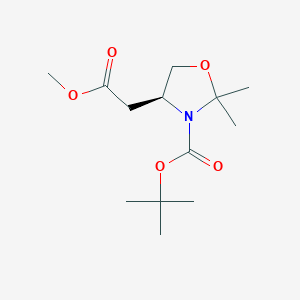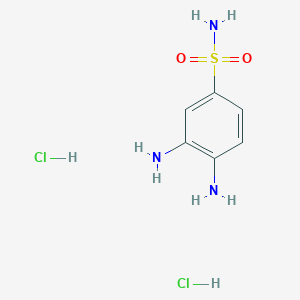
3,4-Diaminobenzenesulfonamide, diHCl
Vue d'ensemble
Description
3,4-Diaminobenzenesulfonamide, also known as 3,4-Diamino-benzenesulfonamide, is a chemical compound with the molecular formula C6H9N3O2S . Its dihydrochloride form has the molecular formula C6H11Cl2N3O2S . The compound has an average mass of 187.220 Da and a monoisotopic mass of 187.041550 Da .
Molecular Structure Analysis
The molecular structure of 3,4-Diaminobenzenesulfonamide is characterized by the presence of an aromatic benzene ring substituted with two amino groups and a sulfonamide group . In its dihydrochloride form, the compound also includes two chloride ions .Physical And Chemical Properties Analysis
3,4-Diaminobenzenesulfonamide has an average mass of 187.220 Da and a monoisotopic mass of 187.041550 Da . Its dihydrochloride form has a molecular weight of 260.14 .Applications De Recherche Scientifique
1. Synthesis and Characterization in Energetic Materials
3,4-Diaminobenzenesulfonamide, diHCl is a component in the synthesis and structural characterization of highly energetic materials. For example, it was involved in the synthesis of highly energetic 3,4-di(nitramino)furazan, which has applications in explosives due to its high detonation performance (Tang et al., 2015).
2. Role in the Discovery of Potent Agonists
This chemical has played a role in the discovery of potent agonists for specific receptors. For instance, studies involving 4-acylaminobenzenesulfonamides led to the identification of highly selective human β3 adrenergic receptor agonists, highlighting its importance in receptor-targeted drug discovery (Parmee et al., 1998).
3. Involvement in Early Antibacterial Studies
Historically, derivatives of this compound have been studied for their role in antibacterial activity. Observations on the mode of action of sulfanilamide, a related compound, have been instrumental in understanding the mechanism of bacterial inhibition (Bliss & Long, 1937).
4. Synthesis and Biological Activity in Medicinal Chemistry
This compound is also integral to the synthesis and biological activity analysis in medicinal chemistry. For example, its derivatives have been synthesized and tested for their cytotoxicity and potential as inhibitors in various biological systems (Gul et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
3,4-diaminobenzenesulfonamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.2ClH/c7-5-2-1-4(3-6(5)8)12(9,10)11;;/h1-3H,7-8H2,(H2,9,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINLQCVOMUXYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,3aR,6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B3114804.png)

![3-[(3-Hydroxyphenyl)diazenyl]phenol](/img/structure/B3114807.png)
![Tert-butyl 4-[(4-methylpiperazin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B3114818.png)
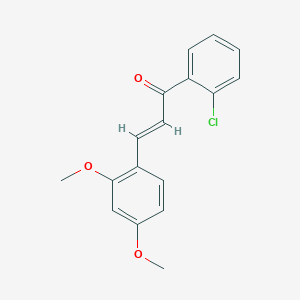
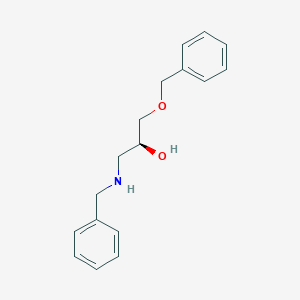
![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3114832.png)
![3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3114835.png)
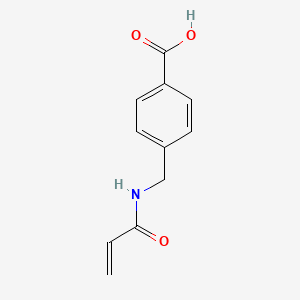


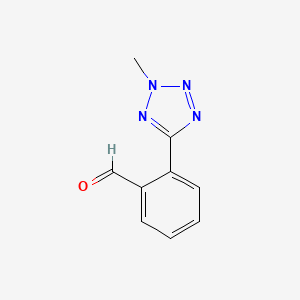
![2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde](/img/structure/B3114865.png)
